molecular formula C8H11NO2S B049102 4-Butyl-1,3-thiazole-2-carboxylic acid CAS No. 115553-92-9

4-Butyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B049102
CAS No.: 115553-92-9
M. Wt: 185.25 g/mol
InChI Key: ZFIWKJHKLOTFNV-UHFFFAOYSA-N
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Description

4-Butyl-1,3-thiazole-2-carboxylic acid is a high-purity heterocyclic building block of significant interest in medicinal chemistry and materials science research. Its core structure incorporates a thiazole ring, a privileged scaffold in drug discovery known for its diverse biological activities. The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic elaboration, enabling researchers to construct more complex molecules via amide coupling, esterification, or metal-catalyzed cross-coupling reactions. This compound serves as a critical precursor in the synthesis of potential pharmacologically active molecules, particularly those targeting enzymes or receptors where the thiazole moiety can act as a bioisostere for pyridine or other heterocycles. The butyl chain at the 4-position contributes to lipophilicity, which can be strategically modified to optimize the pharmacokinetic properties of lead compounds in drug development programs. Beyond pharmaceuticals, this molecule is also investigated in the development of novel ligands for catalysis and as a monomeric unit for constructing functional organic materials. Researchers value this compound for its defined structure and reactivity, which facilitates the systematic exploration of structure-activity relationships (SAR) in various experimental contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-6-5-12-7(9-6)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIWKJHKLOTFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555089
Record name 4-Butyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115553-92-9
Record name 4-Butyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Butyl 1,3 Thiazole 2 Carboxylic Acid and Analogues

Established Thiazole (B1198619) Ring Formation Strategies

The formation of the thiazole core is a fundamental step in the synthesis of 4-butyl-1,3-thiazole-2-carboxylic acid. Several classical and modern methods have been developed for the efficient construction of this heterocyclic scaffold.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of a 4-butyl substituted thiazole, a suitable α-haloketone would be 1-halo-3-hexanone. The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The versatility of the Hantzsch synthesis is demonstrated in its various modifications, which allow for the introduction of diverse substituents on the thiazole ring. One-pot, multi-component variations of this reaction have been developed to enhance efficiency and yield. nih.gov For instance, the reaction of an α-haloketone, a thioamide or thiourea, and a substituted benzaldehyde in the presence of a reusable catalyst can produce highly substituted thiazoles in good yields. nih.gov While a direct synthesis of this compound via a standard Hantzsch reaction is not prominently documented, the synthesis of its precursors is feasible. For example, reacting 1-halo-3-hexanone with a thioamide that can be later converted to a carboxylic acid, such as thiooxalamide or its derivatives, would be a logical approach.

Cyclization Reactions Involving Thioamides and α-Haloketones/Carbonyls

The reaction between thioamides and α-halocarbonyl compounds is the quintessential example of cyclization for thiazole formation and is the basis of the Hantzsch synthesis. pharmaguideline.com The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, leading to the formation of a key intermediate which then cyclizes. chemhelpasap.com This strategy is widely applicable for the synthesis of various thiazole derivatives. ijper.org

To specifically obtain a 4-butyl substituted thiazole, 1-chloro-3-hexanone or 1-bromo-3-hexanone would serve as the appropriate α-haloketone. The choice of the thioamide component is crucial for introducing the desired substituent at the 2-position. For the synthesis of the target carboxylic acid, a thioamide bearing a group that can be hydrolyzed to a carboxyl group, such as an ester or a nitrile, would be employed.

Contemporary Methods for Thiazole Scaffold Construction

In addition to the classical Hantzsch synthesis, a variety of modern methods for constructing the thiazole scaffold have emerged, often focusing on greener reaction conditions, improved yields, and greater structural diversity. bepls.com These contemporary approaches include microwave-assisted synthesis, the use of solid-supported catalysts, and multi-component reactions that combine several starting materials in a single step. nih.govbepls.com

For instance, environmentally benign approaches often utilize water as a solvent or solvent-free conditions, minimizing the use of hazardous organic solvents. bepls.com Catalytic systems involving various metals or organocatalysts have also been developed to facilitate the cyclization under milder conditions. organic-chemistry.org While specific applications of these modern techniques for the synthesis of this compound are not extensively reported, these methodologies offer promising avenues for its efficient and sustainable production.

Specific Synthetic Routes to 1,3-Thiazole Carboxylic Acids

Once the 4-butylthiazole (B12667487) scaffold is constructed, the introduction or unmasking of the 2-carboxylic acid group is the final key step. This is typically achieved through the oxidation of a suitable precursor at the 2-position.

Oxidation of Thiazole Aldehydes and Hydroxymethylthiazoles

A common and effective strategy for the synthesis of thiazole-2-carboxylic acids involves the oxidation of the corresponding 2-formyl (aldehyde) or 2-hydroxymethyl derivatives. These precursors can be synthesized through various methods, including the direct formylation of the thiazole ring or the reaction of a 2-lithiated thiazole with a suitable electrophile.

A particularly effective method for the oxidation of thiazole aldehydes and hydroxymethylthiazoles to their corresponding carboxylic acids is the use of nitric acid in the presence of sulfuric acid. google.com This oxidation process has been shown to produce thiazole carboxylic acids in high yields, often exceeding 90%. google.com

The reaction typically involves heating the thiazole precursor with a mixture of nitric acid and sulfuric acid. google.com The optimal molar ratio of sulfuric acid to nitric acid is reported to be in the range of 0.1 to 3. google.com The reaction temperature is generally maintained between 60-95°C. google.com Following the oxidation, the desired thiazole carboxylic acid can be recovered by adjusting the pH of the reaction mixture to its isoelectric point, thereby minimizing its solubility and facilitating its precipitation. google.com

For the synthesis of this compound, this method would be applied to either 4-butyl-1,3-thiazole-2-carbaldehyde or (4-butyl-1,3-thiazol-2-yl)methanol.

Table 1: Summary of Reagents and Conditions for Nitric Acid Oxidation

PrecursorOxidizing AgentAdditiveTemperatureYield
Thiazole AldehydeNitric AcidSulfuric Acid60-95 °C>85% google.com
HydroxymethylthiazoleNitric AcidSulfuric Acid60-95 °C>90% google.com
Influence of Reaction Conditions on Yield and Purity

The yield and purity of thiazole derivatives are profoundly dependent on the specific reaction conditions employed. Factors such as temperature, solvent, catalyst, and reaction time are critical variables that must be optimized to achieve the desired outcome.

The choice of solvent can significantly impact reaction efficiency. For instance, in the synthesis of 2-amino-4-alkylthiazole-5-carboxylates, conducting the reaction in water at 50°C with β-cyclodextrin has been shown to be effective. organic-chemistry.org In other cases, solvent-free conditions or the use of green solvents like ethanol-water mixtures are employed to enhance the environmental profile of the synthesis while achieving high yields. nih.govinformahealthcare.com

Temperature is another crucial parameter. It can influence not only the reaction rate but also the product distribution. For example, in the synthesis of 2-aminothiazoles from propargylamines, a reaction temperature of 130°C favors the formation of the desired 2-aminothiazole (B372263), whereas lowering the temperature to 100°C can lead to the tautomeric 2-amino-4-methylenethiazoline as the major product. bepls.com Optimization studies for the synthesis of certain thiazoles have identified a specific temperature, such as 40°C, as optimal for maximizing yield after exploring a range from 25°C to 50°C. mdpi.com

The catalyst system and its concentration are also pivotal. The use of reusable, heterogeneous catalysts like silica-supported tungstosilisic acid or cross-linked chitosan hydrogels can lead to high yields (79-90%) and allow for easy separation and recycling. nih.govbepls.com The amount of catalyst must also be fine-tuned; studies have shown how varying catalyst loading impacts product yield, establishing an optimal concentration for efficiency. mdpi.com

Finally, the reaction time must be sufficient for the reaction to proceed to completion but not so long as to promote the formation of by-products. Optimization experiments have identified ideal reaction times, for instance, 25 minutes in an ultrasonically irradiated synthesis, to achieve the highest product yield. mdpi.com

Table 1: Influence of Reaction Conditions on Thiazole Synthesis

Parameter Variation Observation Reference
Temperature 130°C vs. 100°C Higher temperature favored 2-aminothiazole; lower temperature yielded tautomer. bepls.com
Catalyst Silica Supported Acid Reusable catalyst provided yields of 79-90%. nih.gov
Solvent Water with β-cyclodextrin Effective medium for 2-aminothiazole-5-carboxylate synthesis. organic-chemistry.org

| Reaction Time | 25 min vs. other durations | Optimized time led to the highest yield in a specific synthesis. | mdpi.com |

Hydrolysis of Thiazole Carboxylic Acid Esters

The final step in synthesizing this compound from its ester precursor is hydrolysis. This transformation is most commonly achieved under alkaline conditions.

Alkaline hydrolysis, or saponification, of esters to their corresponding carboxylic acids is a standard and effective method. thieme-connect.de While various bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, lithium hydroxide (LiOH) in a mixed solvent system is frequently the base of choice for more complex substrates. thieme-connect.deorientjchem.org The efficiency of ester cleavage is often enhanced in the presence of lithium cations, which are thought to coordinate with the ester's carbonyl group, activating it for nucleophilic attack by the hydroxide ion. nih.govresearchgate.net

A typical protocol involves dissolving the thiazole carboxylic acid ester in a mixture of an organic solvent, such as tetrahydrofuran (THF), and water, followed by the addition of LiOH. chemicalbook.com For example, the synthesis of 2-tert-butyl-1,3-thiazole-4-carboxylic acid is achieved by treating its ethyl ester with lithium hydroxide in a THF and water mixture, stirring for an extended period (e.g., 16 hours) to ensure complete conversion. chemicalbook.com This method is mild and generally avoids unwanted side reactions on the thiazole ring. researchgate.net Studies have shown that lithium cations can accelerate the hydrolysis of esters in water/THF two-phase systems. nih.gov

Table 2: Alkaline Hydrolysis Conditions for Thiazole Esters

Thiazole Ester Base Solvent System Conditions Reference
Ethyl 2-tert-butylthiazole-4-carboxylate Lithium Hydroxide THF / Water Stirred for 16 hours chemicalbook.com

Following the complete hydrolysis of the ester, the resulting product exists as a water-soluble carboxylate salt (e.g., lithium thiazole-2-carboxylate). To isolate the desired carboxylic acid, the basic reaction mixture must be neutralized and then acidified. google.combritannica.com

This is typically accomplished by the careful, often dropwise, addition of a strong acid, such as hydrochloric acid (HCl), while cooling the mixture in an ice bath. chemicalbook.comgoogle.com The addition of acid protonates the carboxylate anion, converting it into the free carboxylic acid. reddit.com As the carboxylic acid is generally less soluble in the aqueous medium than its salt form, it precipitates out of the solution as a solid upon reaching a sufficiently low pH, typically around pH 2-3. google.com The solid product can then be collected by standard laboratory techniques such as filtration, washed with cold water to remove any residual salts, and dried to yield the pure thiazole carboxylic acid. google.com

One-Pot Syntheses for Related Thiazole/Thiazolidine Carboxylic Acid Structures

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, represents a highly efficient and atom-economical approach in organic chemistry. nih.gov This strategy has been successfully applied to the synthesis of various thiazole and thiazolidine structures. researchgate.net

Environmentally Benign and Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards developing environmentally benign and sustainable methods for the synthesis of thiazole derivatives. bepls.combohrium.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net Key strategies include the use of recyclable catalysts, green solvents like water, solvent-free reaction conditions, and energy sources such as microwave and ultrasonic irradiation. bepls.comresearchgate.net

Multi-component Reactions and Catalytic Systems

Multi-component reactions (MCRs) are a cornerstone of green thiazole synthesis. researchgate.net These reactions involve combining three or more reactants in a single step to form a complex product that incorporates portions of all the starting materials. nih.gov MCRs are inherently efficient and atom-economical.

Numerous catalytic systems have been developed to facilitate these reactions under green conditions. For example, the one-pot synthesis of Hantzsch thiazole derivatives has been achieved using silica-supported tungstosilisic acid as a reusable catalyst in an ethanol/water mixture, with the reaction being driven by either conventional heating or ultrasonic irradiation. nih.gov Another green approach involves a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles, to produce thiazole derivatives in good to excellent yields. nih.gov The use of magnetically recoverable nanocatalysts, such as NiFe2O4, also allows for the easy separation and reuse of the catalyst, further enhancing the sustainability of the process. researchgate.net These examples highlight the power of combining the efficiency of MCRs with advanced, reusable catalytic systems to create sustainable pathways for the synthesis of complex thiazole structures. bepls.comiau.ir

Utilization of Green Solvents and Solvent-Free Conditions

The paradigm shift towards sustainable chemistry has underscored the importance of employing green solvents or, ideally, conducting reactions under solvent-free conditions to minimize environmental impact. In the synthesis of this compound and its analogues, this approach offers significant advantages, including reduced pollution, lower costs, and simplified purification processes.

Researchers have increasingly explored the use of environmentally benign solvents such as water, ethanol, and polyethylene glycol (PEG) for the synthesis of the thiazole nucleus. Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For instance, a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. This method involves the reaction of dithiocarbamates and α-halocarbonyl compounds, which upon refluxing in the absence of a catalyst, afforded the desired thiazole derivatives in good yields. bepls.com

Solvent-free, or solid-state, synthesis represents an even more environmentally conscious approach by eliminating the solvent entirely. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. This technique not only reduces waste but can also lead to shorter reaction times and higher yields due to the high concentration of reactants. While specific examples for the solvent-free synthesis of this compound are not extensively documented, the successful application of this methodology to other thiazole derivatives paves the way for its adaptation.

The following table summarizes findings from the synthesis of analogous thiazole compounds using green solvents and solvent-free conditions:

ReactantsSolvent/ConditionCatalystProductYield (%)Reference
Dithiocarbamates and α-halocarbonyl compoundsWaterNone4-substituted-2-(alkylsulfanyl)thiazoles75-90 bepls.com
α-Diazoketones and thioureaPEG-400None2-Aminothiazoles87-96 bepls.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesSolvent-freeSiW/SiO₂Hantzsch thiazole derivatives79-90 mdpi.com

Microwave-Assisted and Ultrasonic-Mediated Syntheses

To further enhance the efficiency and green credentials of synthetic routes to this compound and its analogues, advanced energy input technologies like microwave irradiation and ultrasound have been successfully employed. These methods often lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and uniform heating can significantly accelerate reaction rates. nih.gov Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various thiazole derivatives. For example, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been reported to produce a wide variety of trisubstituted thiazoles in good to very good yields. bepls.com The advantages of this green protocol include the use of a green solvent, short reaction times, high yields, and the absence of harmful by-products. bepls.com

Ultrasonic-Mediated Synthesis

Ultrasonic irradiation provides an alternative energy source for chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. The synthesis of new substituted Hantzsch thiazole derivatives has been efficiently carried out via a one-pot multi-component procedure under ultrasonic irradiation, using a reusable silica-supported tungstosilicic acid catalyst. mdpi.com This method offers the benefits of mild reaction conditions, reduced reaction times, and consistently high yields. nih.gov

The table below presents a selection of research findings on the microwave-assisted and ultrasonic-mediated synthesis of thiazole analogues:

Synthesis MethodReactantsCatalyst/ConditionsProductYield (%)Reaction TimeReference
Microwave-AssistedArylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in H₂OCatalyst-freeTrisubstituted thiazolesGood-Very GoodShort bepls.com
Microwave-AssistedMaleic anhydride, thiosemicarbazide, hydrazonoyl halidesChitosan, 500 W, 150 °C1-Thiazolyl-pyridazinedione derivativesHigh4-8 min nih.gov
Ultrasonic-Mediated3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesSilica supported tungstosilisic acidNew substituted Hantzsch thiazole derivatives79-90Not specified mdpi.com
Ultrasonic-MediatedEthyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, and ethyl dichlorophosphite in THFTriethylamine, 50 °CEthyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] bepls.comrsc.orgnih.govdiazaphosphole-6-carboxylatesHigh30-90 min nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Butyl 1,3 Thiazole 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a multitude of derivatization reactions, including the formation of acid halides, nitriles, esters, amides, acyl hydrazides, and hydroxamic acids.

Formation of Acid Halides and Nitriles

The conversion of the carboxylic acid to more reactive intermediates like acid halides is a common first step for further derivatization. Thiazole (B1198619) carboxylic acids can be converted to their corresponding acid halides, which are useful in a wide variety of chemical syntheses google.com.

Acid Halide Formation: 4-Butyl-1,3-thiazole-2-carboxylic acid can be converted to its acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgpressbooks.pub Similarly, reaction with phosphorus tribromide (PBr₃) would yield the corresponding acid bromide. pressbooks.pub These acid halides are highly reactive intermediates. For example, 4-thiazolyl acid chloride can be formed by reacting thiazole-4-carboxylic acid with thionyl chloride in xylene google.com.

Nitrile Formation: The carboxylic acid can also be converted into a nitrile. This transformation can be achieved through various methods, including the dehydration of a primary amide intermediate or by direct conversion using specific reagents. Thiazole acids may be converted to nitriles for use in a wide variety of chemical syntheses google.com.

TransformationReagentProduct
Acid Chloride FormationThionyl chloride (SOCl₂)4-Butyl-1,3-thiazole-2-carbonyl chloride
Acid Bromide FormationPhosphorus tribromide (PBr₃)4-Butyl-1,3-thiazole-2-carbonyl bromide

Esterification and Amidation Reactions

Esterification: The esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The formation of amides from this compound can be accomplished by direct reaction with an amine, often at elevated temperatures. mdpi.com However, this direct condensation can require harsh conditions. mdpi.com A more common laboratory method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. pressbooks.publibretexts.org Alternatively, coupling agents can be employed to facilitate the direct amidation under milder conditions. A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized from the corresponding carboxylic acid nih.gov.

ReactantReagent(s)Product Type
Alcohol (e.g., Ethanol)H₂SO₄ (catalyst)Ester
Amine (e.g., R-NH₂)Heat or Coupling AgentsAmide
Acid Chloride (from the carboxylic acid)Amine (e.g., R-NH₂)Amide

Conversion to Acyl Hydrazides and Hydroxamic Acids

Acyl Hydrazide Formation: Acyl hydrazides are valuable synthetic intermediates. The reaction of esters with hydrazine hydrate is a common method for their preparation mdpi.com. Therefore, this compound can first be converted to its corresponding ester, which is then treated with hydrazine hydrate to yield 4-Butyl-1,3-thiazole-2-carbohydrazide. Direct reaction of the carboxylic acid with hydrazine is also possible, though less common stackexchange.com. A series of novel 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have been synthesized and evaluated for their biological activities udayton.edu.

Hydroxamic Acid Formation: Hydroxamic acids can be synthesized from carboxylic acids. One common method involves the conversion of the carboxylic acid to an activated species, such as an acid chloride, followed by reaction with hydroxylamine nih.gov. Thiazole-based hydroxamic acids have been synthesized and investigated as potential therapeutic agents researchgate.netnih.gov.

Starting MaterialReagent(s)Product
Ester of this compoundHydrazine hydrate (N₂H₄·H₂O)4-Butyl-1,3-thiazole-2-carbohydrazide
4-Butyl-1,3-thiazole-2-carbonyl chlorideHydroxylamine (NH₂OH)4-Butyl-N-hydroxy-1,3-thiazole-2-carboxamide

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents on the ring. The electron density distribution in the thiazole ring dictates its susceptibility to electrophilic and nucleophilic attack. The C2 position is the most electron-deficient, while the C5 position is relatively electron-rich pharmaguideline.comchemicalbook.com.

Electrophilic Substitution Reactions on the Thiazole Nucleus

In general, electrophilic substitution on the thiazole ring is less facile than on more electron-rich aromatic systems like benzene. The preferred site for electrophilic attack on the thiazole ring is the C5 position, which has the highest electron density pharmaguideline.comchemicalbook.comresearchgate.net. The presence of an electron-donating group, such as the butyl group at C4, would be expected to further activate the C5 position towards electrophilic attack. Conversely, the carboxylic acid group at C2 is an electron-withdrawing group and would deactivate the ring, particularly the C5 position, towards electrophilic substitution.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For thiazoles, these reactions often require forcing conditions. For instance, bromination of thiazole itself is difficult, but electron-donating groups on the ring can facilitate the reaction pharmaguideline.com.

ReactionReagentExpected Major Product Position
BrominationBr₂C5
NitrationHNO₃/H₂SO₄C5
SulfonationH₂SO₄/SO₃C5

Nucleophilic Substitution Reactions on the Thiazole Nucleus

The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack pharmaguideline.comchemicalbook.com. However, nucleophilic substitution on an unsubstituted thiazole ring is generally difficult and requires a strong nucleophile or activation of the ring. The presence of a good leaving group at the C2 position would facilitate nucleophilic substitution.

In the case of this compound, direct nucleophilic attack on the ring carbons is unlikely under normal conditions. Nucleophilic aromatic substitution (S_NAr) typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring masterorganicchemistry.com. While the thiazole ring itself is somewhat electron-deficient, and the carboxylic acid at C2 is electron-withdrawing, a nucleophilic substitution reaction on the ring would likely require more significant activation or specific reaction conditions.

Position of AttackReactivityInfluencing Factors
C2Most susceptible to nucleophilic attackElectron-deficient nature of this position
C4/C5Less susceptible to nucleophilic attackHigher electron density compared to C2

Ring Transformations and Rearrangement Pathways

Currently, there is a notable absence of specific research in the scientific literature detailing the ring transformations and rearrangement pathways of this compound. The inherent stability of the thiazole ring often requires significant energy input or specific reagents to induce such changes. While thiazole moieties can, in some instances, undergo ring-opening or rearrangement reactions, dedicated studies on the 4-butyl substituted derivative are not publicly available. Future research may yet uncover novel pathways for the transformation of this specific heterocyclic system.

Degradation and Stability Considerations

Thermal Decomposition Pathways (e.g., Decarboxylation)

The thermal stability of this compound is a critical consideration for its storage and application. While specific studies on this particular derivative are limited, the thermal behavior of the parent compound, thiazole-2-carboxylic acid, provides significant insight. Research has demonstrated that thiazole-2-carboxylic acid can undergo thermal decomposition at room temperature, yielding thiazole and carbon dioxide. acs.org This indicates that the primary thermal decomposition pathway for this class of compounds is decarboxylation.

This process involves the loss of the carboxylic acid group as carbon dioxide, resulting in the formation of the corresponding 4-substituted thiazole. It is therefore highly probable that this compound follows a similar decomposition route upon heating, leading to the formation of 4-butyl-1,3-thiazole and carbon dioxide. The presence of the butyl group at the 4-position is not expected to fundamentally alter this decarboxylation pathway, although it may influence the rate and temperature at which decomposition occurs.

The table below summarizes the expected thermal decomposition of this compound via decarboxylation.

ReactantProductsConditions
This compound4-Butyl-1,3-thiazole + Carbon DioxideElevated Temperature

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the bonds and functional groups present.

FT-IR spectroscopy is a cornerstone technique for identifying functional groups. In 4-Butyl-1,3-thiazole-2-carboxylic acid, the spectrum is characterized by several key absorption bands. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically observed between 3500 and 2500 cm⁻¹, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak, generally in the 1730 to 1700 cm⁻¹ region. spectroscopyonline.com

The aliphatic butyl group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹. Vibrations associated with the thiazole (B1198619) ring, such as C=N and C=C stretching, are found in the 1600–1400 cm⁻¹ region. mdpi.comulpgc.es Furthermore, a distinctive broad O-H wagging peak for the carboxylic acid can be found in the 960 to 900 cm⁻¹ range, providing additional evidence for this functional group. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid also produces a significant band between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3500–2500 Broad, Strong O-H stretch (Carboxylic acid)
~2958, 2870 Medium-Strong C-H stretch (Aliphatic -CH₃, -CH₂)
~1710 Strong C=O stretch (Carboxylic acid)
~1550 Medium C=N stretch (Thiazole ring)
~1465 Medium C-H bend (Aliphatic -CH₂)
~1250 Strong C-O stretch (Carboxylic acid)

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, the C-C bonds of the butyl chain and the C-S bond within the thiazole ring are expected to be more prominent in the Raman spectrum. researchgate.net The symmetric stretching vibrations of the thiazole ring would also be strong Raman scatterers. researchgate.net This technique is particularly useful for analyzing the skeletal framework of the molecule, offering data that is often weak or absent in the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen atoms.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons. For this compound, the spectrum would display several distinct signals. A highly deshielded, broad singlet corresponding to the acidic proton of the carboxylic acid group is expected far downfield, typically above 10 ppm. The thiazole ring contains a single proton at the 5-position, which would appear as a singlet in the aromatic region (around 8.0 ppm).

The n-butyl group would present a characteristic pattern of signals in the upfield region. The methylene group (α-CH₂) directly attached to the thiazole ring would be the most deshielded of the butyl protons, appearing as a triplet. The subsequent two methylene groups (β-CH₂ and γ-CH₂) would appear as complex multiplets (sextets), and the terminal methyl group (δ-CH₃) would be the most shielded, appearing as a triplet.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
>10.0 Broad Singlet 1H COOH
~8.1 Singlet 1H Thiazole H-5
~2.9 Triplet 2H α-CH₂
~1.7 Sextet 2H β-CH₂
~1.4 Sextet 2H γ-CH₂

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 160-170 ppm. asianpubs.orglibretexts.org The three carbons of the thiazole ring would have signals in the 115-175 ppm range, with the C2 and C4 carbons (substituted with the carboxyl and butyl groups, respectively) being further downfield than the C5 carbon. The four carbons of the butyl group would appear in the aliphatic region (10-40 ppm), with the α-carbon being the most deshielded due to its proximity to the heteroaromatic ring.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165 C=O (Carboxylic acid)
~162 Thiazole C-2
~158 Thiazole C-4
~125 Thiazole C-5
~32 α-CH₂
~30 β-CH₂
~22 γ-CH₂

Two-dimensional (2D) NMR techniques provide further structural confirmation by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It would be used to definitively assign the proton and carbon signals of the butyl group and to correlate the H-5 proton with the C-5 carbon of the thiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A key correlation in the NOESY spectrum of this compound would be observed between the thiazole H-5 proton and the protons of the adjacent α-CH₂ group of the butyl substituent. This spatial proximity confirms the attachment of the butyl group at the C-4 position of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification, quantification, and structural elucidation of chemical compounds. For this compound, mass spectrometry provides definitive information on its molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like carboxylic acids, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. In the analysis of this compound, ESI-MS can be operated in either positive or negative ion mode.

Negative Ion Mode: Due to the acidic nature of the carboxylic acid group, negative ion mode is highly effective. The molecule readily loses a proton (H⁺) to form the deprotonated molecule, [M-H]⁻. This is often the most abundant ion observed, providing clear evidence of the molecular weight.

Positive Ion Mode: In positive ion mode, the molecule can be detected as the protonated molecule, [M+H]⁺, although this is typically less efficient for acidic compounds. More commonly, it forms adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.govnih.gov The formation of these adducts can further help in confirming the molecular mass. nih.gov

The choice of ionization mode and solvent conditions can be optimized to achieve the highest sensitivity for the compound. nih.gov The resulting mass spectrum provides the molecular weight of the compound, which for this compound is 185.25 g/mol .

Ionization Mode Predicted Ion Description
Negative[M-H]⁻Deprotonated molecule
Positive[M+H]⁺Protonated molecule
Positive[M+Na]⁺Sodium adduct
Positive[M+NH₄]⁺Ammonium adduct

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. nih.gov Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio to a very high degree of accuracy, typically within a few parts per million (ppm). nih.gov

For this compound, the molecular formula is C₈H₁₁NO₂S. HRMS can distinguish its exact mass from other potential compounds that might have the same nominal mass. The high mass accuracy allows for the calculation of an elemental composition, which can then be compared to the theoretical composition to confirm the identity of the molecule with high confidence. nih.gov

Parameter Value
Molecular Formula C₈H₁₁NO₂S
Theoretical Monoisotopic Mass 185.05105 Da
Typical HRMS Mass Accuracy < 5 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk The technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk

The structure of this compound contains a conjugated system involving the thiazole ring and the carboxylic acid group. This conjugation gives rise to characteristic electronic transitions and absorption bands in the UV-Vis spectrum. libretexts.orglibretexts.org

The primary electronic transitions observed for this type of molecule are:

π → π* (pi to pi-star) transitions: These are high-energy transitions that occur in molecules with π-bonds, such as the thiazole ring. They typically result in strong absorption bands. libretexts.orglibretexts.org The extended conjugation between the thiazole ring and the carbonyl group of the carboxylic acid lowers the energy gap between the π and π* orbitals, shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems. libretexts.orglibretexts.org

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur, nitrogen, and oxygen atoms, to an antibonding π* orbital. shu.ac.ukmasterorganicchemistry.com These transitions are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. shu.ac.ukmasterorganicchemistry.com

The UV-Vis spectrum of this compound is therefore expected to show characteristic absorptions corresponding to these transitions, providing valuable information about its electronic structure. The thiazole ring itself is known to exhibit intense π → π* transitions. researchgate.net

Electronic Transition Involved Orbitals Relative Energy Expected Absorption Intensity
π → πBonding π to Antibonding πHighStrong (High Molar Absorptivity)
n → πNon-bonding n to Antibonding πLowWeak (Low Molar Absorptivity)

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It works by analyzing the diffraction pattern produced when a beam of X-rays strikes a single crystal of the compound.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer, and the resulting diffraction data is used to calculate an electron density map, from which the positions of the individual atoms can be determined.

This analysis provides precise information on:

Molecular Geometry: The exact bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity and conformation.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules), π-π stacking, or other van der Waals forces. These interactions are crucial in understanding the supramolecular architecture of the solid state. researchgate.net

Structural Information Obtained Description
Bond Lengths The precise distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three connected atoms.
Torsion Angles The dihedral angle describing the rotation around a chemical bond.
Unit Cell Parameters The dimensions and angles of the basic repeating unit of the crystal lattice.
Intermolecular Contacts Distances and angles of hydrogen bonds and other non-covalent interactions.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental data from crystallographic studies are essential for a precise understanding of the three-dimensional structure of this compound, providing specific measurements of its bond lengths, bond angles, and torsion angles. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific experimental crystallographic data for this particular compound.

In the absence of direct experimental values for this compound, the structural parameters can be generally inferred from the analysis of related compounds and the fundamental principles of chemical bonding. For instance, the thiazole ring is an aromatic heterocycle, and its bond lengths and angles are influenced by the delocalization of π-electrons. The carboxylic acid group and the butyl substituent will also adopt specific conformations to minimize steric hindrance.

General Structural Considerations:

Thiazole Ring: The bond lengths within the 1,3-thiazole ring are expected to be intermediate between typical single and double bonds due to aromaticity. The bond angles are dictated by the pentagonal ring structure.

Carboxylic Acid Group: The geometry around the carboxylic carbon is typically trigonal planar, with bond angles around 120°. The C=O double bond is shorter than the C-O single bond.

Butyl Group: The C-C single bonds within the n-butyl group will have lengths and angles characteristic of sp³ hybridized carbon atoms, which are approximately 1.54 Å and 109.5°, respectively. Free rotation around these single bonds allows the butyl chain to adopt various conformations.

While these general characteristics provide a foundational understanding, precise quantitative data for this compound would require dedicated crystallographic or advanced spectroscopic studies.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to investigate thiazole (B1198619) derivatives. researchgate.netdergipark.org.tr Such methods are instrumental in predicting a wide range of molecular properties.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-Butyl-1,3-thiazole-2-carboxylic acid, with its flexible butyl group and rotatable carboxylic acid group, multiple stable conformations (conformers) can exist.

Conformational analysis involves systematically exploring the potential energy surface by rotating specific dihedral angles. For instance, studies on the related thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level identified four distinct conformers based on the orientation of the carboxylic group. dergipark.org.tr The relative energies of these conformers determine their population at a given temperature. The most stable conformer is assigned a relative energy of zero, and the stability of others is benchmarked against it. dergipark.org.tr Similar analysis for this compound would reveal the preferred spatial arrangement of its butyl and carboxylic acid substituents, which influences its physical properties and biological interactions.

Table 1: Illustrative Conformational Analysis of a Thiazole Carboxylic Acid Derivative Data based on a study of Thiazole-5-carboxylic acid. dergipark.org.tr

ConformerRelative Energy (kJ/mol)Planarity of Carboxylic Group
T5CA_10.00Planar
T5CA_20.14Planar
T5CA_327.11Not Planar
T5CA_429.84Not Planar

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. science.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. researchgate.netplos.org DFT calculations are widely used to determine these energy values and predict the molecule's potential for charge transfer interactions. nih.gov

Table 2: Representative Frontier Orbital Energies for Thiazole Derivatives Data based on studies of various thiazole-based compounds.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiazolidine-2,4-dione-7.39-1.046.35
3-methyl-thiazolidine-2,4-dione-7.28-0.936.35
5-methyl-thiazolidine-2,4-dione-7.32-1.006.32

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived based on conceptual DFT. These descriptors quantify the reactivity of a molecule.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These quantum chemical parameters are valuable for predicting how the molecule will behave in a chemical reaction. researchgate.net

Table 3: Illustrative Chemical Reactivity Descriptors Calculated values are representative and depend on the specific molecule and computational method.

DescriptorFormulaTypical Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2Higher value indicates a better electron acceptor.
Chemical Hardness (η)(ELUMO - EHOMO)/2Higher value indicates lower reactivity.
Chemical Softness (S)1/ηHigher value indicates higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a simulated spectrum can be generated. researchgate.net This theoretical spectrum is then compared with the experimental one.

This comparison aids in the definitive assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the thiazole ring. core.ac.uk Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement between theoretical and experimental data. researchgate.net For instance, studies on 4-tert-butyl-1,3-thiazol-2-amine showed a strong correlation between vibrational frequencies calculated via the B3LYP method and those observed experimentally with FTIR. core.ac.ukresearchgate.net

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Substituted Thiazole Data based on a study of 4-tert-butyl-1,3-thiazol-2-amine. core.ac.uk

Vibrational ModeExperimental Wavenumber (cm-1)Calculated Wavenumber (cm-1)
ν(CH) - Thiazole ring31633162
β(CH)11231102
γ(CH)690677

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are prone to attack by electrophiles. In this compound, these would likely be around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid group. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles. The hydrogen atom of the carboxylic acid's hydroxyl group is a prominent positive site. researchgate.net

Green: Regions of neutral or near-zero potential, typically found over nonpolar regions like the butyl chain.

Fukui function analysis complements MEP by providing a more quantitative measure of the reactivity at specific atomic sites. It calculates the change in electron density at a given point when the total number of electrons in the molecule is changed, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. Together, MEP and Fukui functions provide a comprehensive picture of the molecule's chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, orbital interactions, and charge distribution within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized, intuitive Lewis-like structures, such as bonding orbitals and lone pairs. wisc.edu This approach is particularly valuable for quantifying electron delocalization and understanding the stabilizing effects of charge transfer between different parts of a molecule. researchgate.net

For this compound, key interactions would involve electron donation from lone pairs (n) of the nitrogen and sulfur atoms in the thiazole ring, as well as from the oxygen atoms of the carboxylic acid group, into the antibonding orbitals (π*) of the thiazole ring and the carbonyl group. Hyperconjugative interactions would also be expected between the C-H and C-C sigma (σ) bonds of the butyl group and the π-system of the thiazole ring.

These interactions lead to a delocalization of electron density, influencing the molecule's geometry, reactivity, and spectroscopic properties. The analysis would typically identify the major donor-acceptor interactions and quantify their contribution to the molecule's electronic structure.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Thiazole Carboxylic Acid Derivative Note: This table presents hypothetical E(2) values based on typical findings for similar structures to illustrate the principles of NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N3π* (C2-S1)25.5n → π
LP (1) S1π (C4-C5)18.2n → π
LP (2) O(carbonyl)π (C(carboxyl)-O(hydroxyl))35.8n → π
π (C4-C5)π (C2-N3)15.4π → π
σ (C-H of butyl)π (C4-C5)2.1σ → π* (Hyperconjugation)

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules. researchgate.net It is a widely used approach for predicting electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. researchgate.net The theory provides information on excitation energies (which correspond to absorption wavelengths) and oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

A TD-DFT analysis of this compound would predict its UV-Vis absorption spectrum, identifying the key electronic transitions responsible for absorption. The thiazole ring and the carboxylic acid group are the primary chromophores. The calculations would likely reveal π → π* transitions, associated with the conjugated system of the thiazole ring, and n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen, sulfur, and oxygen atoms. masterorganicchemistry.com

These transitions are influenced by the molecular structure and the solvent environment. TD-DFT calculations can be performed in both gas phase and with solvent models to simulate experimental conditions more accurately. researchgate.net The results help in assigning the absorption bands observed in experimental spectra to specific electronic excitations, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. mdpi.com

Table 2: Theoretical Electronic Transitions for a Thiazole Derivative Calculated by TD-DFT Note: This table shows representative TD-DFT data for a similar heterocyclic carboxylic acid to demonstrate the typical output and interpretation.

TransitionCalculated Wavelength (λ, nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13100.08n → π* (HOMO → LUMO)
S0 → S22750.45π → π* (HOMO-1 → LUMO)
S0 → S32400.21π → π* (HOMO → LUMO+1)

Molecular Dynamics and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the ligand-receptor complex over time.

Investigating the potential biological activity of this compound through molecular docking involves a systematic computational methodology. The primary goal is to predict how the compound might interact with a specific protein target at the atomic level. Thiazole derivatives have been studied as inhibitors of enzymes like cyclooxygenases (COX) and tubulin. nih.govnih.gov

The general methodology involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The structure of this compound is built and its energy is minimized to obtain a stable conformation.

Defining the Binding Site: The active site of the protein, where the natural substrate or a known inhibitor binds, is identified. This defines the search space for the docking simulation.

Docking Simulation: Using specialized software, the ligand is placed in multiple positions and orientations within the defined binding site. A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most probable binding mode. nih.gov

Analysis of Binding Interactions: The predicted binding mode is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This analysis provides hypotheses about which functional groups on the ligand are crucial for binding.

This methodology allows for a rational, structure-based approach to understanding the potential mechanism of action of a compound before extensive experimental synthesis and testing.

Table 3: General Methodology for Molecular Docking Studies

StepDescriptionTools/Software Examples
1Receptor and Ligand PreparationProtein Data Bank (PDB), ChemDraw, Avogadro
2Binding Site IdentificationPyMOL, UCSF Chimera, Discovery Studio
3Docking Simulation and ScoringAutoDock, Glide, GOLD
4Interaction Analysis and VisualizationPyMOL, LigPlot+, Discovery Studio

Supramolecular Chemistry and Metal Coordination Studies

Thiazole (B1198619) Carboxylic Acids as Ligands in Coordination Polymers

Thiazole-based carboxylic acids are highly effective ligands in the synthesis of coordination polymers due to their ability to act as versatile connectors between metal centers. The thiazole ring itself contains both nitrogen and sulfur atoms which can act as potential donor sites, while the deprotonated carboxylate group offers robust coordination capabilities. This polyfunctional nature allows for the formation of diverse and stable metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

The coordination behavior of thiazole carboxylic acids is primarily dictated by the interplay between the thiazole ring's heteroatoms and the carboxylate group. The nitrogen atom at the 3-position of the thiazole ring is a common coordination site, acting as a hard base that can bind to a range of metal ions. nih.gov The sulfur atom is a softer base and its participation in coordination is less frequent but possible. nih.gov

The carboxylate group, formed upon deprotonation of the carboxylic acid, is a particularly versatile coordinating moiety. It can adopt several modes, including:

Monodentate: One oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms bridge two different metal centers.

In studies involving the related compound thiazole-4-carboxylic acid (4-tza), metal complexes with the general formula [M(4-tza)₂(H₂O)₂] (where M = Co, Ni, or Cu) have been synthesized. d-nb.inforesearchgate.net In these structures, the 4-tza ligand typically coordinates to the metal center through the thiazole nitrogen and one oxygen atom from the carboxylate group, demonstrating a common chelating mode. d-nb.inforesearchgate.net The versatility of these ligands allows them to form stable five-membered metallocycles upon coordination. researchgate.net The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. d-nb.inforesearchgate.net

Functional GroupPotential Donor AtomsCommon Coordination ModesReference Example
Thiazole RingNitrogen (N3), Sulfur (S1)N-coordination (common); S-coordination (less common)[Ni(4-tza)₂(H₂O)₂] d-nb.info
Carboxylate Group (-COO⁻)Oxygen (O)Monodentate, Bidentate Chelating, Bidentate Bridging[Cu(4-tza)₂(H₂O)₂] researchgate.net

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. nih.gov Thiazole carboxylic acid ligands are excellent tools for crystal engineering because their multiple binding sites can be exploited to direct the self-assembly of metal ions into predictable one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.com

The dimensionality of the resulting coordination polymer is influenced by the coordination geometry of the metal ion and the bridging capability of the ligand. For instance, if the thiazole carboxylic acid ligand bridges multiple metal centers, extended networks can be formed. The butyl group in 4-Butyl-1,3-thiazole-2-carboxylic acid can also play a role in the final architecture by influencing the packing of the coordination polymers through steric effects or weak van der Waals interactions.

In related systems, the combination of metal-ligand coordination and other intermolecular forces like hydrogen bonding leads to the formation of complex supramolecular structures. For example, in polymorphs of [Ni(4-tza)₂(H₂O)₂], a hydrogen-bonding network simplifies to a three-dimensional 10-connected uninodal net. d-nb.info The systematic design of these networks is crucial for developing materials with specific functions, such as catalysis, gas storage, or photoluminescence. mdpi.commdpi.com

Non-Covalent Interactions in Solid-State Structures

Hydrogen bonds are among the most important directional interactions in supramolecular chemistry. soton.ac.ukresearchgate.net In the solid state of thiazole carboxylic acids and their derivatives, several types of hydrogen bonds can be observed:

O-H...O: Strong hydrogen bonds typically form between the carboxylic acid groups of adjacent molecules, often leading to the formation of centrosymmetric dimers.

O-H...N: A strong hydrogen bond can form between the carboxylic acid proton and the nitrogen atom of the thiazole ring on a neighboring molecule. researchgate.net

N-H...N and N-H...O: In derivatives containing amino groups, such as 2-amino-1,3-thiazoles, characteristic hydrogen-bonded dimers are often observed, alongside other interactions involving nitrogen atoms. soton.ac.uk

C-H...O and C-H...N: Weaker C-H...O and C-H...N hydrogen bonds also play a significant role in stabilizing the crystal packing. sapub.org The thiazole ring C-H groups can act as donors, interacting with carboxylate oxygen atoms or thiazole nitrogen atoms of adjacent molecules. researchgate.netsapub.org

These hydrogen bonding networks can connect individual molecules or coordination polymer chains into higher-dimensional supramolecular arrays. soton.ac.uk

Hydrogen Bond TypeDonorAcceptorTypical Role in Structure
O-H...OCarboxylic Acid (-OH)Carboxylate Oxygen (=O)Forms strong dimeric synthons.
O-H...NCarboxylic Acid (-OH)Thiazole Nitrogen (N)Links acid and heterocyclic components. researchgate.net
N-H...NAmine (-NH)Thiazole/Amine Nitrogen (N)Creates dimers and chains in amino derivatives. soton.ac.uk
C-H...OThiazole Ring (C-H)Carboxylate Oxygen (=O)Stabilizes packing and links layers. sapub.org

Aromatic and heteroaromatic rings, such as the thiazole ring, can engage in π-π stacking interactions, which are attractive non-covalent interactions between the electron clouds of the rings. libretexts.org These interactions occur when the planes of the rings are stacked in a parallel or parallel-displaced fashion, typically with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net

Additionally, C-H...π interactions, where a C-H bond points towards the face of a π-system, are another important type of weak interaction that helps to direct the three-dimensional arrangement of molecules in the solid state. researchgate.net Both π-π stacking and C-H...π interactions are crucial in the crystal engineering of thiazole-containing compounds. rsc.org

Co-crystallization Studies with Carboxylic Acid Thiazole Derivatives

Co-crystallization is a powerful technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their covalent structure. nih.gov A co-crystal is a multi-component crystalline solid where the components (e.g., an API and a coformer) are held together by non-covalent interactions, typically hydrogen bonding, in a defined stoichiometric ratio. nih.govnih.gov

Carboxylic acid thiazole derivatives are excellent candidates for co-crystallization studies. The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming reliable supramolecular synthons with a wide variety of coformers, such as those containing pyridine, amide, or other carboxylic acid functionalities. researchgate.netnih.gov The formation of co-crystals versus salts can often be predicted by the difference in pKa values (ΔpKa) between the acidic and basic components. nih.gov A ΔpKa of less than zero generally favors co-crystal formation, while a value greater than three typically results in salt formation through proton transfer. nih.gov

By selecting appropriate coformers, it is possible to engineer co-crystals with tailored properties. For example, co-crystallization can be used to improve the solubility, stability, and bioavailability of pharmaceutical compounds. mdpi.com The thiazole ring itself can participate in the stabilizing network through weaker hydrogen bonds or π-stacking interactions, providing additional control over the resulting crystal structure. researchgate.net

Formation of Robust Hydrogen-Bonded Synthons

The molecular structure of this compound features several functional groups capable of forming strong and directional hydrogen bonds: the carboxylic acid group (-COOH), the nitrogen atom of the thiazole ring, and to a lesser extent, the sulfur atom. These interactions are fundamental to the formation of predictable and stable supramolecular motifs, known as synthons.

The most prominent and robust synthon expected to be formed by this compound is the carboxylic acid dimer . This well-known motif consists of two molecules joined by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring pattern. This is a highly stable arrangement and is a common feature in the crystal structures of the vast majority of carboxylic acids.

Beyond the classic dimer, the presence of the thiazole ring introduces possibilities for other significant hydrogen-bonding interactions. The nitrogen atom in the thiazole ring is a good hydrogen bond acceptor and can interact with the carboxylic acid's hydroxyl group, leading to the formation of catemeric chains or other complex networks. For instance, an O-H···N hydrogen bond could link molecules head-to-tail.

Influence of Substituents on Supramolecular Assembly

The nature and position of substituents on the thiazole ring can have a profound impact on the resulting supramolecular assembly. In the case of this compound, the butyl group at the 4-position is a key determinant of its solid-state structure.

The primary influence of the butyl group is steric . Its bulkiness can hinder the formation of certain hydrogen-bonding patterns that might be observed in less substituted analogs. For example, it may favor the formation of the planar carboxylic acid dimer by preventing more complex three-dimensional networks that require closer packing of the thiazole rings.

The length of the alkyl chain is also a critical factor. Longer chains would be expected to lead to more pronounced layered structures, with the hydrophobic alkyl chains interdigitating. In contrast, smaller substituents would allow for a greater variety of hydrogen-bonding networks.

| Conformational Flexibility | The ability of the butyl chain to adopt different conformations can lead to the formation of different polymorphs. |

Applications As Versatile Synthetic Intermediates and Precursors

Building Blocks for Complex Heterocyclic Architectures

As a stable yet reactive molecule, 4-Butyl-1,3-thiazole-2-carboxylic acid is an ideal starting point for élaborating more intricate heterocyclic structures. The inherent chemical properties of the thiazole (B1198619) ring facilitate its use in creating fused ring systems and other sulfur-containing heterocycles. capes.gov.brrsc.org

The structure of this compound is well-suited for the construction of fused bicyclic systems, such as thiazolo[5,4-d]thiazoles. These fused systems are noted for their rigid, planar structures and electron-deficient nature, which are desirable properties for materials used in organic electronics. rsc.org The synthesis can involve reactions that build a second thiazole ring onto the existing 4-butylthiazole (B12667487) core. Furthermore, the thiazole nucleus can be incorporated into larger fused systems like thiazolo[3,2-a]benzimidazoles through cyclization reactions, often starting with precursors like 2-mercaptobenzimidazoles which can react with intermediates derived from the thiazole carboxylic acid. nih.gov

Table 1: Synthesis of Fused Ring Systems
Starting ScaffoldReaction TypeResulting Fused SystemPotential Application
4-Butyl-1,3-thiazoleAnnulation/CyclizationThiazolo[5,4-d]thiazoleOrganic Semiconductors rsc.org
4-Butyl-1,3-thiazoleReaction with Benzimidazole (B57391) PrecursorsThiazolo[3,2-a]benzimidazoleBiologically Active Agents nih.gov

The carboxylic acid moiety of this compound is a key functional group for synthesizing other sulfur-containing heterocycles, particularly thiadiazoles. One common synthetic route involves the reaction of the carboxylic acid with thiosemicarbazide, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. jocpr.com This method provides a direct pathway to couple the 4-butyl-thiazole moiety to a 1,3,4-thiadiazole (B1197879) ring. Such derivatives are of significant interest in medicinal chemistry due to their established biological activities. nih.govmdpi.com The general applicability of using carboxylic acids for the synthesis of 1,3,4-thiadiazoles highlights the role of this compound as a valuable precursor. jocpr.comnih.gov

Intermediate in the Synthesis of Biologically Relevant Scaffolds

The 4-butyl-thiazole-2-carboxylic acid framework is a component of various molecular scaffolds designed to interact with biological targets. Its utility extends to the synthesis of enzyme inhibitors, peptidomimetics, and other complex molecules of pharmaceutical interest.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities. scispace.com The synthesis of molecules that incorporate both a thiazole and a benzimidazole ring can lead to novel compounds with enhanced biological properties. This compound can be used to synthesize 2-(4-butyl-1,3-thiazol-2-yl)-1H-benzo[d]imidazole. This is typically achieved by condensing the thiazole carboxylic acid with o-phenylenediamine. The reaction forms an amide linkage followed by cyclization to create the benzimidazole ring, resulting in a molecule where the two heterocyclic systems are directly linked.

Table 2: Synthesis of 2-Thiazolyl Benzimidazole
Thiazole PrecursorReagentKey ReactionFinal Product Scaffold
This compoundo-phenylenediamineCondensation and Cyclization2-(4-butyl-thiazol-2-yl)benzimidazole

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The thiazole ring is an effective component in peptidomimetic design, where it can replace an amide bond or an entire amino acid side chain. nih.gov this compound can be incorporated into a peptide chain through standard peptide coupling reactions (e.g., using TBTU or HATU reagents) after appropriate activation of its carboxylic acid group. nih.gov The resulting structure serves as a rigid scaffold that can orient other functional groups to interact with biological targets, such as the P-glycoprotein drug/substrate-binding site. nih.gov The synthesis of thiazole-containing peptidomimetics often utilizes solution-phase approaches where the thiazole moiety is constructed and then integrated into the growing peptide chain. nih.gov

UDP-galactopyranose mutase (UGM) is an essential enzyme in the cell wall biosynthesis of various pathogens, including Mycobacterium tuberculosis, but is absent in humans, making it an attractive target for novel antimicrobial agents. nih.govnih.govuniprot.org The 2-aminothiazole (B372263) scaffold has been identified as a promising core structure for the development of UGM inhibitors. kiesslinglab.comkiesslinglab.com These inhibitors function by competing with the natural substrate, UDP-galactopyranose (UDP-Galp). kiesslinglab.com this compound serves as a precursor for these inhibitors. The carboxylic acid can be converted to an amide and subsequently to an amine, or used in multi-step syntheses to generate the substituted 2-aminothiazole core required for potent UGM inhibition. The butyl group at the 4-position can contribute to favorable hydrophobic interactions within the enzyme's binding site, potentially enhancing inhibitory activity. Research has demonstrated a direct relationship between the potency of such inhibitors against UGM and their ability to block mycobacterial growth, validating UGM as a therapeutic target. nih.govkiesslinglab.com

Role in Combinatorial Chemistry and Library Synthesis

Solid-Phase Synthesis Strategies Utilizing Thiazole Carboxylic Acid Units

The application of solid-phase synthesis has become a cornerstone in combinatorial chemistry, enabling the rapid and efficient generation of large libraries of compounds for drug discovery and material science. Thiazole carboxylic acids, including this compound, are valuable building blocks in these strategies due to the versatile chemical handles they possess and the prevalence of the thiazole motif in biologically active molecules.

Solid-phase synthesis offers significant advantages for library creation, most notably the simplification of purification. mdpi.comresearchgate.net By anchoring a starting material to a solid support (resin), excess reagents and by-products can be easily removed by simple washing and filtration, streamlining the synthetic process and making it amenable to automation. mdpi.comresearchgate.net This methodology is particularly well-suited for the multi-step synthesis of complex molecules.

In the context of thiazole-containing libraries, solid-phase strategies often involve the immobilization of a core scaffold onto a resin, followed by a series of chemical transformations to introduce diversity. For a molecule like this compound, the carboxylic acid group serves as a primary point of attachment to an appropriate resin, often an amine-functionalized resin, to form a stable amide linkage. Once anchored, the thiazole ring itself can be constructed on the solid support, or the pre-formed, anchored thiazole can be further functionalized.

Research has demonstrated the successful solid-phase synthesis of various thiazole derivatives, highlighting the robustness of this approach. For instance, a strategy for preparing 2,4,5-trisubstituted thiazole derivatives has been developed using a carbamimidothioate linker on a solid support. nih.gov In this type of synthesis, a core skeleton is first assembled on the resin, and then diverse building blocks are introduced at different positions of the thiazole ring. nih.gov

Another example is the facile solid-phase synthesis of a thiazolo-pyrimidinone derivative library. mdpi.comresearchgate.net This multi-step synthesis achieved high yields for each step, demonstrating the efficiency of solid-phase methods for constructing fused heterocyclic systems based on a thiazole core. mdpi.comresearchgate.net While these examples may not use this compound specifically, the principles are directly applicable. The butyl group at the C4 position would provide a specific lipophilic characteristic to one part of the library, while the carboxylic acid at C2 allows for the introduction of a wide array of diversity elements through amide bond formation or other coupling reactions.

The general strategy for utilizing a pre-formed thiazole carboxylic acid unit like this compound in solid-phase library synthesis can be conceptualized as follows:

Immobilization: The carboxylic acid group of this compound is coupled to a functionalized solid support (e.g., aminomethylated polystyrene resin) using standard peptide coupling reagents.

Diversification: With the thiazole unit anchored, subsequent reactions can be performed. While the 4-position is fixed with a butyl group, if other positions on the thiazole ring were amenable to reaction (or if the initial building block was designed with other reactive handles), further diversification could occur at this stage.

Cleavage: After the desired chemical transformations are complete, the final compound is cleaved from the solid support, typically under acidic conditions (e.g., using a trifluoroacetic acid cocktail), to yield the purified product. nih.gov

This approach allows for the systematic combination of the 4-butyl-thiazole core with a multitude of different building blocks, leading to the generation of a focused library of compounds. Each compound in the library would share the common 4-butyl-1,3-thiazole-2-carboxamide core but differ in the substituent introduced via the carboxylic acid group.

The table below illustrates a hypothetical solid-phase synthesis plan for a small library based on the this compound scaffold.

Step Procedure Reagents/Conditions Purpose
1. Resin Swelling The aminomethyl resin is swelled in a suitable solvent.Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)To prepare the resin for reaction by exposing the functional groups.
2. Immobilization This compound is coupled to the resin.Coupling agents (e.g., HCTU, HOBt, DIEA) in DMFTo anchor the thiazole building block to the solid support via an amide bond.
3. Washing The resin is washed with various solvents.DMF, Methanol, DCMTo remove excess reagents and by-products from the immobilization step.
4. Library Generation (Split-and-Pool) The resin is split into separate reaction vessels. A different amine (R-NH₂) is added to each vessel.Diverse primary or secondary amines, coupling agentsTo introduce a point of diversity by forming different amide derivatives.
5. Washing Each portion of the resin is washed thoroughly.DMF, Methanol, DCMTo purify the resin-bound products.
6. Cleavage The final compounds are cleaved from the resin.Trifluoroacetic acid (TFA) in DCMTo release the final, purified thiazole derivatives into solution.
7. Isolation The cleavage solution is collected, and the solvent is evaporated.Nitrogen stream or rotary evaporationTo isolate the final library members.

This systematic, assembly-line approach is highly efficient for generating libraries of related compounds, where the this compound unit serves as a constant structural feature, and diversity is introduced in the final step. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery. mdpi.comnih.gov

Q & A

Basic: What are the common synthetic routes for 4-Butyl-1,3-thiazole-2-carboxylic acid?

Methodological Answer:
The synthesis of thiazole-carboxylic acids typically involves cyclization reactions. For example:

  • Cyclization of α-haloketones with thiourea yields the thiazole core. The butyl group can be introduced via functionalization of the thiazole ring under acidic/basic conditions .
  • Post-synthetic modification may include carboxylation at the 2-position using methods like the Hurd-Mori reaction or coupling with carboxylic acid precursors .
  • Purification often involves recrystallization or chromatography, with purity verified by HPLC (>96% purity standards, as in analogous compounds) .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., ¹H-NMR for butyl group protons, δ ~0.8–1.6 ppm) .
  • Infrared Spectroscopy (IR): Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S/C-N stretches) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₈H₁₁NO₂S, exact mass 193.0565 g/mol).
  • X-ray crystallography: For unambiguous structural determination. SHELX software is widely used for refinement, particularly for resolving torsional angles in the butyl chain .

Advanced: How can X-ray crystallography be optimized for structural determination of thiazole-carboxylic acid derivatives?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation to resolve light atoms (e.g., sulfur in the thiazole ring).
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Restraints for the butyl chain to mitigate disorder .
  • Validation: Check for π-π stacking or hydrogen-bonding interactions (carboxylic acid groups often form dimers) .

Advanced: How does the butyl substituent influence the compound’s enzyme inhibitory activity compared to other alkyl/aryl groups?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • The butyl group enhances lipophilicity, potentially improving membrane permeability. Compare with methyl (shorter chain) or phenyl (aromatic) analogs .
    • Enzyme Binding: Molecular docking studies can assess hydrophobic interactions in enzyme pockets (e.g., with cytochrome P450 or kinases).
    • Experimental Validation: Use biochemical assays (e.g., IC₅₀ measurements) under standardized conditions to minimize data variability .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Ensure HPLC purity >95% (contaminants like unreacted precursors may skew results) .
  • Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
  • Control Experiments: Include positive/negative controls (e.g., known inhibitors for enzyme assays) .
  • Meta-Analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus trends .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility Profile:
    • Polar solvents: Limited solubility in water; better in DMSO or methanol (e.g., ~10 mg/mL in DMSO) .
    • Nonpolar solvents: Insoluble in hexane or chloroform.
  • Experimental Design:
    • Use sonication or heating (≤40°C) to enhance dissolution.
    • For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers to maintain solubility .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on cyclization) .
  • Retrosynthetic Analysis: Use tools like Synthia™ or Reaxys® to propose feasible routes, validated by experimental yields .

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